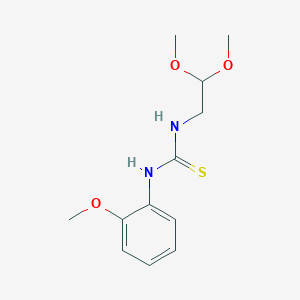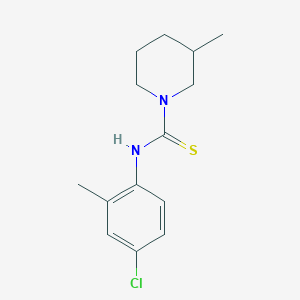![molecular formula C19H22N2O3S B215808 METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE](/img/structure/B215808.png)
METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamothioyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxyphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioamide Formation: The acylated product is then reacted with a thioamide to introduce the carbamothioyl group.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamothioyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: A simpler ester with similar structural features but lacking the carbamothioyl group.
Ethyl 4-methoxyphenylacetate: An ethyl ester analog with similar properties.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: A structurally related compound with an imino group.
Uniqueness
METHYL 2-[4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C19H22N2O3S/c1-23-17-9-5-14(6-10-17)11-12-20-19(25)21-16-7-3-15(4-8-16)13-18(22)24-2/h3-10H,11-13H2,1-2H3,(H2,20,21,25) |
InChI Key |
IUZAAOAMBOJTJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)





![N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B215740.png)


![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)



